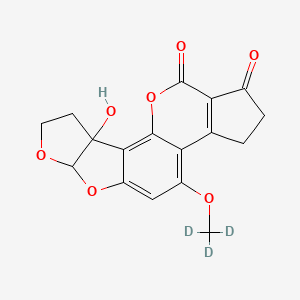
Bisphenol C-Phosgene Copolymer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisphenol C-Phosgene Copolymer is a type of polycarbonate polymer derived from the reaction between bisphenol C and phosgene. This compound is known for its excellent mechanical properties, thermal stability, and optical clarity, making it a valuable material in various industrial applications. Polycarbonates like this compound are widely used in the production of optical discs, medical devices, and as engineering plastics due to their durability and resistance to impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol C-Phosgene Copolymer typically involves the polycondensation reaction between bisphenol C and phosgene. The reaction is carried out in the presence of a catalyst, such as an amine or a metal chloride, under controlled temperature and pressure conditions. The process can be summarized as follows:
Phosgenation: Bisphenol C is dissolved in a solvent, such as methylene chloride, and phosgene gas is bubbled through the solution. This results in the formation of a bisphenol C-phosgene intermediate.
Polycondensation: The intermediate undergoes polycondensation in the presence of a catalyst, leading to the formation of the polycarbonate polymer.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves continuous feeding of bisphenol C and phosgene into the reactor, where the reaction takes place under controlled conditions. The resulting polymer is then purified and processed into the desired form, such as pellets or sheets, for various applications.
Chemical Reactions Analysis
Types of Reactions: Bisphenol C-Phosgene Copolymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by introducing hydroxyl groups.
Substitution: Substitution reactions, such as halogenation, can be used to introduce functional groups into the polymer chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl and carboxyl derivatives.
Reduction: Introduction of hydroxyl groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bisphenol C-Phosgene Copolymer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other polycarbonate derivatives and as a material for studying polymerization mechanisms.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in the production of medical equipment, such as syringes and surgical instruments, due to its sterility and durability.
Industry: Widely used in the manufacturing of optical discs, automotive parts, and electronic components due to its excellent mechanical properties and thermal stability.
Mechanism of Action
The mechanism by which Bisphenol C-Phosgene Copolymer exerts its effects is primarily through its physical and chemical properties. The polymer’s high molecular weight and strong intermolecular forces contribute to its mechanical strength and thermal stability. The presence of aromatic rings in the polymer chain enhances its optical clarity and resistance to UV radiation. Additionally, the polymer’s chemical structure allows for easy modification through various chemical reactions, enabling the development of tailored materials for specific applications.
Comparison with Similar Compounds
Bisphenol A-Phosgene Copolymer: Known for its high impact resistance and optical clarity, but concerns over bisphenol A’s potential health effects have led to the search for alternatives.
Bisphenol S-Phosgene Copolymer: Offers improved thermal stability and resistance to hydrolysis compared to bisphenol A derivatives.
Isosorbide-Phosgene Copolymer: Derived from renewable resources, providing a more sustainable alternative with similar mechanical properties.
Uniqueness of Bisphenol C-Phosgene Copolymer: this compound stands out due to its unique combination of mechanical strength, thermal stability, and optical clarity. Unlike bisphenol A derivatives, bisphenol C does not have the same level of health concerns, making it a safer alternative for various applications. Additionally, the polymer’s chemical structure allows for easy modification, enabling the development of customized materials for specific needs.
Properties
CAS No. |
31780-23-1 |
|---|---|
Molecular Formula |
(C₂₀H₂₄O₃)n . (HCl)n |
Molecular Weight |
312.4 |
Synonyms |
4,4’-(1-Methylethylidene)bis[2-methylphenol] Polymer with Carbonic Dichloride; 2,2-Bis(3-methyl-4-hydroxyphenyl)propane-phosgene Copolymer; 2,2-Bis(4-hydroxy-3-methylphenyl)propane-phosgene Copolymer; 2,2’-Bis(4-hydroxy-3-methylphenyl)propane-phosgen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


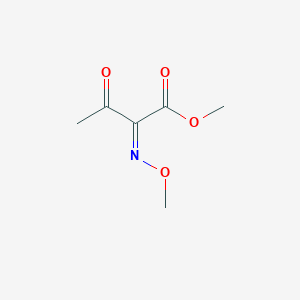
![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)
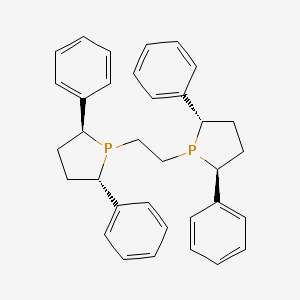
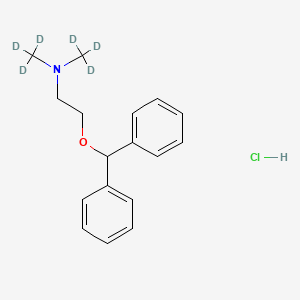
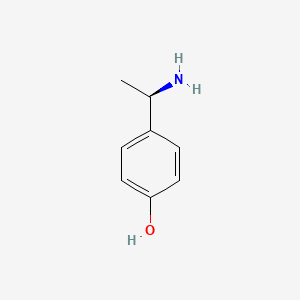
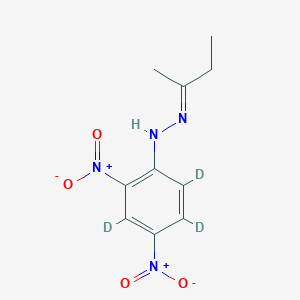
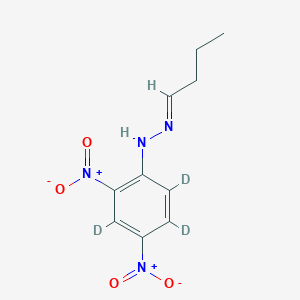
![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)
